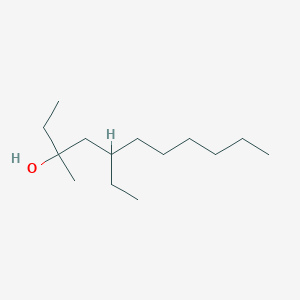![molecular formula C16H33N3 B12597094 N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine CAS No. 627527-76-8](/img/structure/B12597094.png)
N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclooctane ring attached to an ethyl chain, which is further connected to a 4-methyl-1,4-diazepane moiety. The presence of the diazepane ring imparts specific chemical properties that make this compound interesting for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine typically involves the following steps:
Formation of the Diazepane Ring: The 4-methyl-1,4-diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and methylating agents.
Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction, where the diazepane ring is reacted with an ethylating agent under controlled conditions.
Cyclooctane Ring Formation: The final step involves the formation of the cyclooctane ring, which can be achieved through a cyclization reaction involving suitable starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the diazepane ring or the cyclooctane ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazepane or cyclooctane derivatives.
科学研究应用
N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine involves its interaction with molecular targets such as enzymes and receptors. The diazepane ring can interact with specific binding sites, modulating the activity of target proteins and pathways. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
相似化合物的比较
Similar Compounds
N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine: Unique due to the presence of both the cyclooctane and diazepane rings.
(4-Methyl-1,4-diazepan-1-yl)acetic acid: Similar diazepane structure but with an acetic acid moiety instead of a cyclooctane ring.
1-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide: Contains a triazole ring, offering different chemical properties and applications.
Uniqueness
This compound stands out due to its unique combination of a cyclooctane ring and a diazepane ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
627527-76-8 |
|---|---|
分子式 |
C16H33N3 |
分子量 |
267.45 g/mol |
IUPAC 名称 |
N-[2-(4-methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine |
InChI |
InChI=1S/C16H33N3/c1-18-11-7-12-19(15-14-18)13-10-17-16-8-5-3-2-4-6-9-16/h16-17H,2-15H2,1H3 |
InChI 键 |
OBOIHBOBIJXWJN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN(CC1)CCNC2CCCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


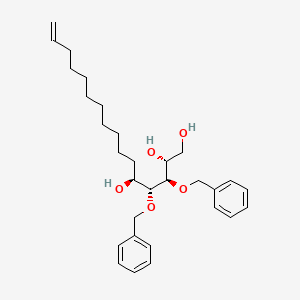
![2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B12597025.png)
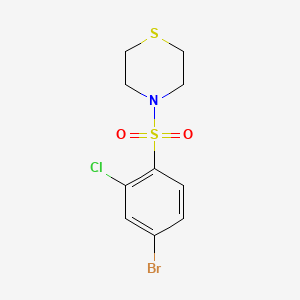
![4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12597037.png)
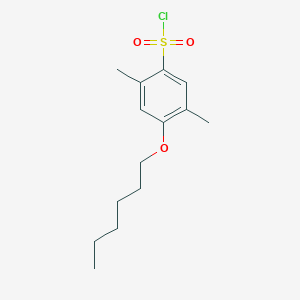
![5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}](/img/structure/B12597053.png)
![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)
![4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12597068.png)
![4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B12597071.png)
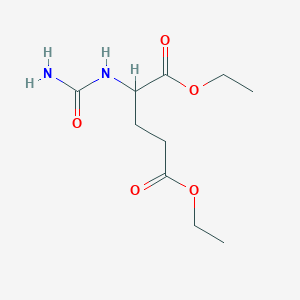
![Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-](/img/structure/B12597076.png)
![2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B12597082.png)
